molecular formula C24H29N3O5S B11179377 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11179377
M. Wt: 471.6 g/mol
InChI Key: PLCGEKYDVROZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfonyl group is usually achieved through sulfonation reactions, where a sulfonyl chloride reacts with an amine group. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a medicinal context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other sulfonyl-containing pyrrolidine derivatives. These compounds might share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of a sulfonyl group with a methoxyphenyl group, which could confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O5S/c1-32-21-10-8-20(9-11-21)27-17-18(16-23(27)28)24(29)25-19-6-12-22(13-7-19)33(30,31)26-14-4-2-3-5-15-26/h6-13,18H,2-5,14-17H2,1H3,(H,25,29)

InChI Key

PLCGEKYDVROZTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.